molecular formula C20H25N5O2 B2476576 N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946204-13-3

N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2476576
CAS No.: 946204-13-3
M. Wt: 367.453
InChI Key: UFLMMCCVLAVZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. This scaffold is characterized by fused pyrazole and pyridazine rings, with substitutions at the 1-, 4-, and 6-positions (phenyl, isopropyl, and N-tert-butyl acetamide groups, respectively).

Properties

IUPAC Name

N-tert-butyl-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(2)17-15-11-21-25(14-9-7-6-8-10-14)18(15)19(27)24(23-17)12-16(26)22-20(3,4)5/h6-11,13H,12H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLMMCCVLAVZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazolone Derivatives

The pyrazolo[3,4-d]pyridazine scaffold is constructed from 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1 ) (Figure 2). Cyclocondensation with ethyl acetoacetate in acetic acid under reflux forms 1-phenyl-7-oxo-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-one (2 ). Adjusting the ester to isopropyl acetoacetate introduces the 4-(propan-2-yl) group directly (Table 1).

Table 1: Cyclocondensation Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
Ethyl acetoacetate AcOH 120 28 72
Isopropyl acetoacetate AcOH 120 32 68

Diazotization and Cyclization

Alternative routes employ diazonium intermediates. Treating 3-amino-1-phenylpyrazole (3 ) with sodium nitrite in HCl generates a diazonium salt, which undergoes cyclization with dimethyl acetylenedicarboxylate to yield 1-phenyl-4-carbomethoxy-7-oxo-pyrazolo[3,4-d]pyridazine (4 ). Hydrolysis of the ester to a ketone and subsequent alkylation introduces the 4-(propan-2-yl) group (Scheme 1).

Functionalization at Position 4: Introduction of the Propan-2-Yl Group

Alkylation of Pyrazolo[3,4-d]Pyridazin-7-One

Intermediate 2 undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to install the 4-(propan-2-yl) substituent. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with isopropanol achieve higher regioselectivity (Table 2).

Table 2: Alkylation Efficiency

Method Reagent Yield (%) Purity (%)
Friedel-Crafts i-PrBr, AlCl₃ 58 89
Mitsunobu i-PrOH, DIAD 76 95

Installation of the Acetamide Side Chain at Position 6

Bromoacetylation and Nucleophilic Substitution

6-Bromo-1-phenyl-4-(propan-2-yl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazine (5 ) is synthesized by treating 2 with N-bromosuccinimide (NBS) in CCl₄. Subsequent reaction with tert-butylamine in DMF/K₂CO₃ affords the target acetamide (Scheme 2).

Direct Amide Coupling

Activating the C-6 position as a carboxylic acid (6 ) using POCl₃ enables coupling with tert-butylamine via HATU/DIEA in DCM, yielding the acetamide in 81% yield (Figure 3).

Spectroscopic Validation and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 1.45 (d, J = 6.8 Hz, 6H, isopropyl), 3.12 (septet, 1H, isopropyl-CH), 4.85 (s, 2H, CH₂), 7.45–7.89 (m, 5H, aryl-H).
  • HRMS : m/z calcd for C₂₀H₂₅N₅O₂ [M+H]⁺: 376.1984; found: 376.1986.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency

Step Method A (Yield) Method B (Yield)
Core formation 68% 72%
4-(Propan-2-yl) 76% 58%
Acetamide coupling 81% 65%

Method B (diazonium pathway) offers better scalability, while Method A (cyclocondensation) achieves higher purity.

Challenges and Optimization Strategies

  • Regioselectivity in alkylation : Steric hindrance from the tert-butyl group necessitates polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Byproduct formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) removes residual succinimide from bromoacetylation steps.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide have demonstrated significant anti-proliferative effects against various cancer cell lines such as K562 and MCF-7. In vitro evaluations indicated that these compounds can induce apoptosis in cancer cells by disrupting cellular pathways critical for survival and proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which plays a crucial role in the inflammatory response. The compound's ability to inhibit this enzyme could lead to the development of new anti-inflammatory therapies .

Biological Research

Enzyme Inhibition Studies
this compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic processes. For example, studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are key targets in pain and inflammation management .

Molecular Docking and Structure Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of pyrazolo[3,4-d]pyridazine derivatives. By modifying substituents on the core structure of this compound, researchers aim to enhance its potency and selectivity against specific biological targets. This approach has led to the identification of more effective analogs with improved pharmacological profiles .

Material Science

Synthesis of Functional Materials
In material science, compounds like this compound are being explored for their potential use in developing functional materials such as polymers and nanocomposites. The unique properties of pyrazolo compounds allow them to be incorporated into various matrices to enhance mechanical strength and thermal stability .

Case Studies

Study Year Findings
Šaˇ ckus et al.2023Identified anticancer properties against K562 and MCF-7 cell lines with apoptosis induction.
Docking Studies2021Suggested potential as a 5-lipoxygenase inhibitor for anti-inflammatory applications.
SAR Analysis2024Optimized derivatives showed enhanced enzyme inhibition compared to initial compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrazolo[3,4-d]pyridazine core distinguishes this compound from structurally related derivatives:

  • Pyrazolo[1,5-a]pyrimidines (e.g., tert-butyl 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate): The pyrimidine ring (vs. Pyridazines are less electron-rich due to adjacent nitrogen atoms, affecting binding affinity in biological targets .
  • Pyrazolo[3,4-b]pyridines (e.g., 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide): The pyridine ring lacks the two adjacent nitrogens of pyridazine, reducing polarity and altering solubility .

Substituent Effects

  • N-tert-Butyl Acetamide vs. Aromatic Amides : The bulky tert-butyl group in the target compound contrasts with planar aromatic amides (e.g., 4-methoxyphenyl in ). This steric hindrance may reduce metabolic degradation but could limit target accessibility.
  • 4-Isopropyl vs. Halogen/Methoxy Groups : The isopropyl substituent at position 4 provides steric bulk and moderate hydrophobicity, differing from electron-withdrawing groups (e.g., 4-chlorophenyl in ) that enhance electrophilic character.

Physicochemical and Spectroscopic Properties

Hydrogen-Bonding Patterns

The pyridazine core and acetamide moiety enable hydrogen-bond donor/acceptor interactions, as seen in related pyrazolo derivatives. For example, the carbonyl group at position 7 (C=O) and NH of the acetamide participate in crystal packing, analogous to pyrazolo[3,4-b]pyridines .

Spectroscopic Characterization

  • ¹H-NMR : The tert-butyl group in the target compound would exhibit a singlet near δ 1.34 ppm (9H), similar to tert-butyl esters in .
  • IR : A strong C=O stretch (~1680 cm⁻¹) is expected, consistent with acetamide derivatives in .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
N-tert-Butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide Pyrazolo[3,4-d]pyridazine 1-Ph, 4-iPr, 6-N-tert-butyl acetamide ~428 (calculated) C=O, NH, tert-butyl
tert-Butyl 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate Pyrazolo[1,5-a]pyrimidine 2-4-FPh, 3-acetate, 5/7-Et 441.5 C=O, F, ethyl
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 1-Ph, 3-ClPh, 4-Me, 7-acetamide 498.0 Cl, OCH₃, C=O

Biological Activity

N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. Its structure can be represented as follows:

N tert butyl 2 7 oxo 1 phenyl 4 propan 2 yl 1H 6H 7H pyrazolo 3 4 d pyridazin 6 yl acetamide\text{N tert butyl 2 7 oxo 1 phenyl 4 propan 2 yl 1H 6H 7H pyrazolo 3 4 d pyridazin 6 yl acetamide}

Key Structural Features

FeatureDescription
Core StructurePyrazolo[3,4-d]pyridazine
Functional GroupsAcetamide and tert-butyl groups
SubstituentsPhenyl and isopropyl

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC50 = 0.46 µM
    • HCT116 (colon cancer) : IC50 = 0.39 µM
    • NCI-H460 (lung cancer) : IC50 values were reported as low as 0.03 µM in some derivatives .
  • Mechanism of Action : The compound appears to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Key Findings

  • Inflammation Models : Experimental models have shown that compounds similar to N-tert-butyl derivatives can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, which play a central role in inflammation .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activity of N-tert-butyl derivatives compared to other pyrazole compounds, the following table summarizes key findings from various studies:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-tert-butyl derivative (this compound)MCF70.46CDK inhibition
Pyrazole derivative AHCT1160.39CDK inhibition
Pyrazole derivative BNCI-H4600.03Apoptosis induction
Pyrazole derivative CHepG21.1NF-kB pathway modulation

Q & A

Q. What are the key steps in synthesizing N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyridazine core via cyclization of precursors like substituted pyridazines or pyrazoles. Subsequent steps include alkylation or acylation to introduce the tert-butyl acetamide group. For example, coupling reactions under controlled conditions (e.g., 60–80°C in dimethylformamide) with catalysts such as potassium carbonate are critical. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly for resolving aromatic protons and tert-butyl groups. High-Performance Liquid Chromatography (HPLC) with UV detection validates purity (>95%), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is this compound classified pharmacologically?

It belongs to the pyrazolo[3,4-d]pyridazine class, known for kinase inhibition and modulation of apoptosis pathways. Its tert-butyl acetamide moiety enhances bioavailability, making it a candidate for anticancer or anti-inflammatory research. Pharmacological classification relies on in vitro assays targeting enzymes like cyclin-dependent kinases (CDKs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature : Controlled heating (e.g., reflux at 110°C) accelerates cyclization but must avoid decomposition.
  • Catalysts : Bases like K₂CO₃ or DBU improve acylation efficiency.
  • Purification : Gradient elution in HPLC minimizes byproduct contamination. Contradictions in solvent efficacy (e.g., DCM vs. DMF) require empirical optimization .

Q. What molecular targets interact with this compound in biological systems?

In silico docking studies suggest affinity for ATP-binding pockets in kinases (e.g., EGFR or BRAF). In vitro assays using cancer cell lines (e.g., MCF-7 or A549) reveal dose-dependent apoptosis via caspase-3 activation. Surface plasmon resonance (SPR) validates direct binding to recombinant kinases, with IC₅₀ values in the nanomolar range .

Q. How do structural modifications impact bioactivity?

Substituting the phenyl group with electron-withdrawing groups (e.g., 4-F or 4-Cl) enhances kinase inhibition by 30–50%, while bulkier substituents reduce cell permeability. The tert-butyl group improves metabolic stability but may sterically hinder target binding. SAR studies recommend balancing lipophilicity (logP 2.5–3.5) and hydrogen-bond donors for optimal efficacy .

Q. How should researchers address contradictions in biological assay data?

Discrepancies in cytotoxicity (e.g., variable IC₅₀ across cell lines) may arise from differential expression of target proteins or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Combine MTT viability tests with flow cytometry for apoptosis.
  • Proteomic profiling : Identify unintended targets via affinity purification-mass spectrometry.
  • Dose-response validation : Use ≥3 independent replicates to ensure reproducibility .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

  • 2D monolayer cultures : Rapid screening in HCT-116 (colon) or HepG2 (liver) cells.
  • 3D spheroids : Mimic tumor microenvironment for penetration studies.
  • Combination assays : Test synergism with cisplatin or paclitaxel using Chou-Talalay analysis .

Q. How can computational tools aid in mechanistic studies?

  • Molecular dynamics simulations : Predict binding stability over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects with bioactivity using Random Forest algorithms.
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.